molecular formula C13H13N3O4 B7728161 2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID

2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID

Cat. No.: B7728161
M. Wt: 275.26 g/mol
InChI Key: AWDPMTFWDPEDMS-UHFFFAOYSA-N
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Description

2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired compound . The reaction conditions are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding hazardous reagents, are often applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways that are crucial for the survival of cancer cells and microbes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID is unique due to its specific structural features, which confer distinct biological activities. Its ability to form stable complexes with various biological targets makes it a valuable compound for drug design .

Properties

IUPAC Name

2-[3-(4-oxoquinazolin-3-yl)propanoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-11(14-7-12(18)19)5-6-16-8-15-10-4-2-1-3-9(10)13(16)20/h1-4,8H,5-7H2,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDPMTFWDPEDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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